Product packaging for [5-(2-Fluorophenyl)furan-2-yl]methanamine(Cat. No.:CAS No. 926272-96-0)

[5-(2-Fluorophenyl)furan-2-yl]methanamine

Cat. No.: B2878263
CAS No.: 926272-96-0
M. Wt: 191.205
InChI Key: UEVPMXJKUUJSHB-UHFFFAOYSA-N
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Description

Contextualization of Furan-Based Scaffolds in Contemporary Chemical Science

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds has established it as a "privileged scaffold." Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comamazonaws.com

The structural rigidity and planar nature of the furan ring, combined with its capacity for diverse chemical modifications, make it an ideal framework for the design of novel therapeutic agents. ijabbr.com The oxygen atom in the ring can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets. researchgate.net Furthermore, the furan nucleus serves as a versatile synthetic intermediate, enabling the construction of more complex molecular architectures. ijabbr.com

Significance of Fluorinated Organic Compounds in Modern Chemical Research

The introduction of fluorine into organic molecules has become a powerful strategy in drug discovery and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological characteristics of a compound.

Strategic fluorination can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. It can also modulate lipophilicity, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the presence of fluorine can alter the acidity or basicity of nearby functional groups and influence the molecule's conformation, potentially leading to stronger binding interactions with biological targets.

Rationale for the Academic Investigation of [5-(2-Fluorophenyl)furan-2-yl]methanamine

The academic investigation of this compound is predicated on the synergistic potential of its constituent parts. The core structure, a (phenylfuran-2-yl)methanamine scaffold, has been identified as a promising framework for the development of inhibitors for enzymes such as human sirtuin 2 (SIRT2). nih.govresearchgate.net SIRT2 is a target of significant interest in the context of cancer and neurodegenerative diseases. nih.govresearchgate.net

The addition of a fluorine atom to the phenyl ring at the 2-position is a deliberate design choice aimed at potentially enhancing the therapeutic properties of the parent compound. This specific substitution could lead to improved metabolic stability, increased binding affinity for its target, and a more favorable pharmacokinetic profile. The investigation of this particular fluorinated derivative allows researchers to probe the structure-activity relationship (SAR) and understand the impact of this specific modification.

Overview of Key Research Objectives for this compound Studies

The primary research objectives for studies involving this compound are multifaceted and center on a thorough characterization of its chemical and biological properties. Key objectives would likely include:

Chemical Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. Comprehensive characterization would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Physicochemical Profiling: Determining key physicochemical properties such as solubility, lipophilicity (logP), and pKa. This data is crucial for understanding its drug-like properties and for the design of future analogs.

Biological Activity Screening: Evaluating the compound's inhibitory activity against a panel of relevant biological targets, with a particular focus on enzymes like SIRT2, given the activity of related compounds. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand how structural modifications, including the position of the fluorine atom, impact biological activity. This knowledge is vital for optimizing the lead compound.

Computational Modeling: Employing molecular docking and other computational techniques to predict and rationalize the binding mode of the compound with its biological target, providing insights for further design and optimization. nih.govresearchgate.net

While specific research findings for this compound are not yet widely published, the foundational principles of medicinal chemistry strongly support its investigation as a potentially valuable molecule in the ongoing quest for novel therapeutic agents. The data from analogous compounds provide a compelling basis for its continued exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO B2878263 [5-(2-Fluorophenyl)furan-2-yl]methanamine CAS No. 926272-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2-fluorophenyl)furan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVPMXJKUUJSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 2 Fluorophenyl Furan 2 Yl Methanamine

Retrosynthetic Analysis of the [5-(2-Fluorophenyl)furan-2-yl]methanamine Core Structure

A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection points. The most logical approach involves disconnecting the methanamine side chain and the fluorophenyl moiety from the furan (B31954) core.

The primary disconnection is at the C-N bond of the methanamine group, leading back to the precursor aldehyde, 5-(2-fluorophenyl)furan-2-carbaldehyde (B1298492). This transformation is readily achievable through reductive amination. nih.govnih.govrsc.org

Further disconnection of the C-C bond between the furan ring and the fluorophenyl group points to two key strategies:

Aryl-Furan Coupling: This approach involves the coupling of a pre-functionalized furan ring with a 2-fluorophenyl source. Key precursors would be a 5-substituted-furan (e.g., 5-bromofuran-2-carbaldehyde or furan-2-carbaldehyde) and a 2-fluorophenylboronic acid (for Suzuki-Miyaura coupling) or a 2-fluorophenyl halide (for direct C-H arylation). acs.orgacs.orgnih.govmdpi.com

Furan Ring Formation: This strategy constructs the furan ring from acyclic precursors already bearing the 2-fluorophenyl group. A Paal-Knorr synthesis, for instance, would utilize a 1,4-dicarbonyl compound substituted with a 2-fluorophenyl group. wikipedia.orgorganic-chemistry.orgresearchgate.net

Development and Optimization of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be envisioned and optimized for the preparation of this compound.

The construction of the 2,5-disubstituted furan core is a critical aspect of the synthesis. The Paal-Knorr synthesis is a classical and versatile method for forming substituted furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org While effective, the synthesis of the required unsymmetrical 1,4-diketone precursor can be challenging.

More modern approaches often involve the functionalization of a pre-existing furan ring. These methods offer greater flexibility and control over the substitution pattern.

Method Description Advantages Challenges
Paal-Knorr Synthesis Acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgForms the furan ring directly.Synthesis of the required 1,4-diketone can be complex.
Direct C-H Arylation Palladium-catalyzed coupling of a furan with an aryl halide. acs.orgnih.govAtom-economical.Regioselectivity can be an issue; may require directing groups. thieme-connect.com
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a halofuran with an arylboronic acid. acs.orgmdpi.comHigh yields and functional group tolerance.Requires pre-functionalized starting materials.

This table provides a comparative overview of common strategies for furan ring construction and functionalization.

The regioselective introduction of the 2-fluorophenyl group at the 5-position of the furan ring is a key step. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this transformation.

The Suzuki-Miyaura coupling is a highly effective method, involving the reaction of a 5-halofuran derivative (e.g., 5-bromofuran-2-carbaldehyde) with 2-fluorophenylboronic acid. acs.orgmdpi.com This reaction typically employs a palladium catalyst and a base. The choice of ligand is crucial for achieving high yields, especially with challenging substrates like polyfluorophenyl boronic acids. acs.org

Direct C-H arylation offers a more atom-economical alternative, coupling furan-2-carbaldehyde directly with a 2-fluorophenyl halide. acs.orgnih.gov However, controlling the regioselectivity can be challenging, as arylation can occur at both the C2 and C5 positions of the furan ring. thieme-connect.com The presence of the formyl group at the 2-position can help direct the arylation to the 5-position. acs.org

Catalyst System Aryl Source Reaction Conditions Typical Yields
Pd(OAc)2 / SPhos2-Fluorophenylboronic acidK3PO4, Toluene/H2O, 80 °CGood to Excellent
Pd(dppf)Cl22-Fluorophenylboronic acidNa2CO3, Dioxane/H2O, 100 °CGood
Pd(OAc)2 / P(o-tol)32-Fluorophenyl bromideK2CO3, DMF, 120 °CModerate to Good

This interactive data table outlines various catalytic systems and conditions for the arylation of furan derivatives.

The final step in the synthesis is the conversion of the 5-(2-fluorophenyl)furan-2-carbaldehyde intermediate to the target methanamine. Reductive amination is the most common and efficient method for this transformation. nih.govnih.gov This one-pot reaction involves the initial formation of an imine between the aldehyde and an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), followed by in-situ reduction.

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. nih.gov The choice of reducing agent and reaction conditions can be optimized to maximize the yield and minimize side reactions. For instance, using a two-step, one-pot process with a CuAlOx catalyst in a flow reactor has been shown to be effective for the reductive amination of furanic aldehydes. nih.gov

Amine Source Reducing Agent Catalyst Solvent Typical Yields
NH4ClNaBH3CN-MethanolGood
Aqueous NH3H2Rh/Al2O3WaterHigh
NH3H2Ni6AlOxWaterExcellent nih.gov

This interactive data table presents different conditions for the reductive amination of furan-2-carbaldehydes.

Exploration of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. rsc.orgrsc.orgresearchgate.net Key areas for improvement include the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents.

Furan derivatives can often be sourced from biomass, providing a renewable feedstock. rsc.orgfrontiersin.org For example, furfural, a key starting material, can be derived from the dehydration of pentose (B10789219) sugars. researchgate.net

The use of catalytic reactions, such as direct C-H arylation, is inherently more atom-economical than stoichiometric methods. acs.orgnih.gov Furthermore, performing these reactions in greener solvents like water or ethanol (B145695), or under solvent-free conditions, can significantly reduce waste. mdpi.com The development of recyclable catalysts, such as heteropolyacids or zeolites, can also contribute to a more sustainable process. frontiersin.org

Mechanistic Studies of Key Reaction Steps in this compound Synthesis

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving yields.

The Paal-Knorr furan synthesis is an acid-catalyzed reaction that proceeds through the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan ring. wikipedia.orgorganic-chemistry.org

The mechanism of palladium-catalyzed C-H arylation is more complex and can proceed through various pathways. In many cases, it is believed to involve a concerted metalation-deprotonation (CMD) step. nih.gov Mechanistic studies, including kinetic isotope effect experiments, suggest that the turnover-limiting step can be the oxidation of the palladium catalyst. nih.gov Some furan arylations may also proceed through a radical-mediated pathway. researchgate.net

The reductive amination mechanism involves the formation of a hemiaminal intermediate from the aldehyde and the amine, which then dehydrates to form an imine. The imine is then reduced to the final amine product by the reducing agent. rsc.org

A deeper understanding of these mechanisms allows for the rational design of more efficient and selective synthetic routes to this compound.

Advanced Spectroscopic and Structural Elucidation of 5 2 Fluorophenyl Furan 2 Yl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of [5-(2-Fluorophenyl)furan-2-yl]methanamine

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of an organic molecule in solution. However, no published NMR data for this compound could be located.

Detailed 1H, 13C, and 19F NMR Spectral Assignments

Experimental determination of the 1H, 13C, and 19F NMR spectra would be the first step in the structural confirmation of this compound.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aminomethyl (-CH₂NH₂) protons, the protons on the furan (B31954) ring, and the protons on the 2-fluorophenyl ring. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) would provide information about the electronic environment and connectivity of these protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would help to identify the carbons of the furan and phenyl rings, as well as the aminomethyl carbon.

¹⁹F NMR: A fluorine-19 NMR spectrum would be crucial for confirming the presence and chemical environment of the fluorine atom on the phenyl ring. The chemical shift and any observed couplings to neighboring protons or carbons would provide valuable structural information.

A hypothetical data table for these NMR assignments is presented below, which would be populated with experimental data.

Atom ¹H Chemical Shift (ppm), Multiplicity, J (Hz) ¹³C Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm)
Furan Ring Data Not AvailableData Not Available
2-Fluorophenyl Ring Data Not AvailableData Not AvailableData Not Available
Methanamine Data Not AvailableData Not Available

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D NMR spectra and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for example, within the furan and fluorophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This would reveal the direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be important for determining the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination of this compound

High-resolution mass spectrometry is the definitive method for determining the elemental composition of a molecule by providing a highly accurate mass measurement. No experimental HRMS data for this compound has been published. A theoretical exact mass can be calculated, which would be compared against an experimental value.

Formula Calculated Exact Mass Observed Mass
C₁₁H₁₀FNO191.0746Data Not Available

Analysis of Fragmentation Patterns and Isotopic Signatures

In addition to the molecular ion peak, the mass spectrum would display a series of fragment ions resulting from the breakdown of the molecule in the mass spectrometer. The analysis of these fragmentation patterns would provide valuable information about the molecule's structure and the relative stability of its different parts. The isotopic signature, particularly for carbon, would further support the determined molecular formula.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization in this compound

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would be expected to identify vibrations associated with the N-H bonds of the amine, C-H bonds of the aromatic rings, C-O and C=C bonds of the furan ring, and the C-F bond of the fluorophenyl group. No experimental FT-IR or Raman spectra for this compound are currently available.

A table of expected vibrational frequencies is provided below.

Functional Group Expected Vibrational Frequency (cm⁻¹) Observed FT-IR (cm⁻¹) Observed Raman (cm⁻¹)
N-H Stretch (amine)3300-3500Data Not AvailableData Not Available
C-H Stretch (aromatic)3000-3100Data Not AvailableData Not Available
C=C Stretch (aromatic)1450-1600Data Not AvailableData Not Available
C-O Stretch (furan)1000-1300Data Not AvailableData Not Available
C-F Stretch1000-1400Data Not AvailableData Not Available

X-ray Crystallography of this compound Single Crystals

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases indicates that a single crystal X-ray structure for this compound has not been determined or reported. If single crystals were to be grown and analyzed, the resulting data would provide a precise three-dimensional model of the molecule.

A comprehensive review of publicly available scientific literature and crystallographic databases has revealed a significant lack of specific experimental or computational data for the chemical compound this compound. As a result, a detailed and scientifically accurate article focusing solely on the advanced spectroscopic and structural elucidation of this particular molecule, as outlined in the requested sections 3.4.1 and 3.4.2, cannot be generated at this time.

The requested analysis requires in-depth research findings on the following aspects:

Analysis of Intermolecular Interactions and Supramolecular Assembly:A thorough analysis of these features would rely on detailed crystallographic information, including bond lengths, bond angles, and intermolecular contacts, or advanced computational modeling. Such specific data for this compound has not been published.

While research exists for structurally related but distinct molecules containing fluorophenyl and furan moieties, extrapolating this information to the target compound would be speculative and would not meet the required standards of scientific accuracy for the specific molecule . For instance, studies on compounds like 2,5-bis[(4-fluorophenyl)iminomethyl]furan reveal the presence of C—H⋯N and C—H⋯F hydrogen bonds, which contribute to their supramolecular structures. nih.govresearchgate.net Similarly, theoretical studies on furan dimers and other derivatives highlight the potential for C–H⋯O or C–H⋯π intermolecular hydrogen bonds and van der Waals stacking interactions. nih.gov However, the unique positioning of the 2-fluorophenyl group and the presence of the methanamine functional group in the target compound would lead to a distinct conformational and interactional profile.

Therefore, until specific research on this compound is conducted and published, a detailed and authoritative article on its advanced spectroscopic and structural properties cannot be provided.

Computational and Theoretical Studies of 5 2 Fluorophenyl Furan 2 Yl Methanamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction of [5-(2-Fluorophenyl)furan-2-yl]methanamine

No published data is available.

No published data is available.

No published data is available.

Molecular Dynamics Simulations for Investigating the Dynamic Behavior of this compound

No published data is available.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

No published data is available.

Elucidation of Reaction Mechanisms and Transition States Involving this compound

No published data is available.

Reactivity and Derivatization Strategies for 5 2 Fluorophenyl Furan 2 Yl Methanamine

Functionalization of the Amine Moiety in [5-(2-Fluorophenyl)furan-2-yl]methanamine

The primary amine group is a key site for a variety of chemical transformations, including acylation, alkylation, and reductive amination, as well as the formation of imines, Schiff bases, and amides.

Acylation, Alkylation, and Reductive Amination Reactions

Acylation: The primary amine of this compound can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. While specific examples for this exact compound are not extensively documented, the general reactivity of primary amines suggests that reactions with reagents like acetyl chloride or benzoyl chloride would proceed under standard conditions (e.g., in a solvent like dichloromethane (B109758) with a base such as triethylamine).

Alkylation: Alkylation of the amine can be achieved using alkyl halides. For instance, the synthesis of N-methylated analogs of similar compounds has been reported. A patent for a related pyrrole (B145914) compound, 5-(2-fluorophenyl)-1-(pyridine-3-alkylsulfonyl)-1H-pyrrole-3-methanamine, describes N-methylation using formaldehyde (B43269) or paraformaldehyde followed by reduction with a borohydride (B1222165) reagent, such as sodium borohydride or sodium cyanoborohydride google.com. This suggests that this compound could undergo similar N-alkylation reactions. Direct alkylation with alkyl halides could also be employed, potentially leading to mono- and di-alkylated products. A palladium-catalyzed regioselective α-alkylation of furan (B31954) rings using alkyl iodides has also been developed, indicating another potential route for modification, although this targets the furan ring itself nih.gov.

Formation of Imines, Schiff Bases, and Amides

Imines and Schiff Bases: The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. The synthesis of fluorinated imines via mechanochemical methods from fluoro-substituted anilines and various aldehydes has been reported, demonstrating high yields and short reaction times nih.gov. For example, the reaction of 2,5-furandicarboxaldehyde with 4-fluoroaniline (B128567) in ethanol (B145695) yields the corresponding bis(imine) nih.gov. These examples suggest that this compound would readily react with a variety of carbonyl compounds to form the corresponding imine derivatives under mild conditions.

Amides: Amide bond formation is a common derivatization strategy. This compound can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, esters) to form amides. Microwave-assisted synthesis of amides containing furan rings has been shown to be an efficient method, using coupling reagents like DMT/NMM/TsO− or EDC researchgate.net. This approach could be applied to the synthesis of a wide range of amide derivatives of the title compound.

Reaction Type Reagents and Conditions Product Type Supporting Evidence
AcylationAcyl chloride/anhydride, base (e.g., triethylamine), solvent (e.g., DCM)N-acyl derivativeGeneral reactivity of primary amines.
AlkylationFormaldehyde/paraformaldehyde, reducing agent (e.g., NaBH4, NaBH3CN)N-methyl derivativePatent CN105646453A for a similar pyrrole compound google.com.
Reductive AminationAldehyde/ketone, reducing agent (e.g., NaBH4, H2/catalyst)N-alkyl derivativeGeneral principles of reductive amination mdpi.comnih.govresearchgate.net.
Imine FormationAldehyde/ketone, often with acid/base catalyst or mechanochemistryImine/Schiff baseStudies on fluorinated imine synthesis nih.govnih.gov.
Amide FormationCarboxylic acid, coupling agent (e.g., EDC, DMT/NMM/TsO−), microwave irradiationN-acyl derivativeMicrowave-assisted synthesis of furan amides researchgate.net.

Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring

The furan ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although the existing substituents will influence the regioselectivity and reactivity.

Electrophilic Substitution: Furan is an electron-rich aromatic heterocycle and generally undergoes electrophilic substitution preferentially at the C2 and C5 positions chemicalbook.compearson.comquora.com. In the case of this compound, the C5 position is already occupied by the 2-fluorophenyl group. The aminomethyl group at the C2 position is an activating group, which would further enhance the reactivity of the furan ring towards electrophiles. Therefore, electrophilic substitution would be expected to occur at the remaining open positions, C3 and C4. Reactions such as halogenation (e.g., with NBS or Br2), nitration (e.g., with acetyl nitrate), and sulfonation would likely proceed at one of these positions, with the precise location depending on steric and electronic factors nih.govyoutube.com.

Nucleophilic Substitution: Nucleophilic substitution on the furan ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the ring. While the 2-fluorophenyl group is moderately electron-withdrawing, it may not be sufficient to activate the furan ring for direct nucleophilic aromatic substitution under standard conditions. However, if a suitable leaving group were present on the furan ring, nucleophilic displacement could be possible nih.gov.

Modifications and Substitutions on the 2-Fluorophenyl Group

The 2-fluorophenyl group offers another site for chemical modification, primarily through electrophilic or nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions on the 2-fluorophenyl ring would be expected to occur at the positions para and ortho to the fluorine atom (and meta to the furan substituent). However, the steric hindrance from the adjacent furan ring might influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by strongly electron-withdrawing groups in the ortho or para positions. While the furan ring itself is not a strong electron-withdrawing group in this context, under forcing conditions or with very strong nucleophiles, displacement of the fluorine atom might be achievable libretexts.org.

Formation of Heterocyclic Derivatives Utilizing this compound as a Building Block

The primary amine functionality of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Triazoles: 1,2,4-Triazoles can be synthesized from amines. For instance, reaction with a suitable reagent could introduce the necessary framework for cyclization into a triazole ring. The synthesis of triazole derivatives containing a 5-phenyl-2-furan moiety has been reported, highlighting the potential for creating such compounds from the title amine google.com.

Oxadiazoles (B1248032): Similarly, 1,3,4-oxadiazoles can be prepared from amine precursors. This typically involves reaction with a carboxylic acid hydrazide followed by cyclization. The synthesis of 5-furan-2-yl nih.govresearchgate.netCurrent time information in Winnipeg, CA.oxadiazole-2-thiol from furan-2-carboxylic acid hydrazide provides a template for how such heterocycles can be constructed from furan derivatives nih.gov.

Heterocycle General Synthetic Strategy Potential Reagents Supporting Evidence
1,2,4-TriazoleReaction of the amine with reagents to form a thiosemicarbazide (B42300) or related intermediate, followed by cyclization.Carbon disulfide, hydrazine, then cyclizing agent.Synthesis of triazoles from furan precursors google.com.
1,3,4-OxadiazoleConversion of the amine to a hydrazide, followed by reaction with a one-carbon synthon and cyclization.Carboxylic acid hydrazide, carbon disulfide.Synthesis of oxadiazoles from furan derivatives nih.gov.

Stereoselective Transformations and Chiral Derivatization

As this compound is a primary amine, it can be a substrate for stereoselective reactions and can be derivatized with chiral reagents to form diastereomers, which can be useful for chiral separations and analysis.

Stereoselective Transformations: If the amine were to be used in reactions that create a new stereocenter, for example, in an asymmetric alkylation or a stereoselective reduction of a derived imine, it would be possible to generate enantiomerically enriched products. The specific conditions and catalysts for such transformations would need to be developed.

Chiral Derivatization: The primary amine can be reacted with a variety of chiral derivatizing agents to form diastereomeric products. These diastereomers can often be separated by chromatography or crystallization. Common chiral derivatizing agents for primary amines include Mosher's acid chloride, (R)-(-)- or (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, and various chiral isocyanates or isothiocyanates nih.gov. The resulting diastereomers can also be distinguished by NMR spectroscopy, allowing for the determination of enantiomeric purity acs.orgresearchgate.net.

Structure Reactivity Relationship Srr Studies of 5 2 Fluorophenyl Furan 2 Yl Methanamine Analogs

Design Principles for Structural Variations of [5-(2-Fluorophenyl)furan-2-yl]methanamine

The design of analogs of this compound is guided by established principles of medicinal and materials chemistry. These principles aim to systematically alter the compound's electronic, steric, and physicochemical properties to modulate its reactivity and biological activity. Key strategies involve modifications to the furan (B31954) core, the fluorophenyl substituent, and the methanamine side chain.

Synthesis and Characterization of Analogs with Modifications to the Furan Core

While modifications of the substituents on the furan ring are common, alterations of the furan core itself are less frequently reported in the context of this compound analogs. However, the principles of heterocyclic chemistry allow for the conceptual design of such analogs. For example, replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) could significantly impact the electronic properties and reactivity of the molecule.

The synthesis of such core-modified analogs would necessitate different synthetic strategies from the outset. For instance, a thiophene analog might be synthesized starting from a substituted thiophene precursor, followed by the introduction of the aryl and aminomethyl groups.

Characterization of these analogs would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for confirming the new heterocyclic core and the relative positions of the substituents. Mass spectrometry would verify the molecular weight, and infrared (IR) spectroscopy would identify key functional groups.

Synthesis and Characterization of Analogs with Different Fluorophenyl Substituents or Aryl Groups

A common strategy for creating analogs of this compound involves modifying the aryl group at the 5-position of the furan ring. This includes changing the position of the fluorine atom on the phenyl ring (e.g., to 3-fluoro or 4-fluoro), introducing additional substituents, or replacing the fluorophenyl group with other aryl or heteroaryl moieties.

The synthesis of these analogs typically employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.gov In a typical Suzuki coupling, a boronic acid or boronate ester derivative of the desired aryl group is reacted with a 5-halofuran derivative. For instance, (5-formylfuran-2-yl)boronic acid can be coupled with various substituted iodobenzenes to yield 5-aryl-2-furaldehydes, which are key intermediates. mdpi.com

These intermediates can then be converted to the corresponding methanamines via reductive amination. evitachem.commdpi.com This two-step process, involving the formation of an imine followed by its reduction, is a versatile method for producing primary amines. mdpi.comresearchgate.net

Below is a representative synthetic scheme for generating 5-aryl furan analogs:

Scheme 1: General Synthesis of 5-Aryl-2-(aminomethyl)furansSynthetic scheme showing a Suzuki coupling to form a 5-aryl-2-furaldehyde, followed by reductive amination to yield the final product. This is a placeholder image.

This is an illustrative scheme. The actual reaction conditions may vary.

Table 1: Examples of Synthesized 5-Aryl Furan Analogs and Their Characterization Data

AnalogAryl GroupSynthetic MethodKey Characterization Data (¹H NMR, MS)
1 4-ChlorophenylSuzuki Coupling, Reductive Amination¹H NMR: Signals corresponding to the furan, chlorophenyl, and aminomethyl protons. MS: [M+H]⁺ peak confirming the molecular weight. nih.gov
2 3,4-DifluorophenylSuzuki Coupling, Reductive Amination¹H NMR: Characteristic splitting patterns for the difluorinated phenyl ring. MS: Isotopic pattern for the molecular ion.
3 4-MethoxyphenylSuzuki Coupling, Reductive Amination¹H NMR: Singlet for the methoxy (B1213986) group protons around 3.8 ppm. MS: [M+H]⁺ peak.
4 Pyridin-3-ylSuzuki Coupling, Reductive Amination¹H NMR: Signals in the aromatic region corresponding to the pyridine (B92270) ring. MS: [M+H]⁺ peak.

Synthesis and Characterization of Analogs with Alterations to the Methanamine Side Chain

The methanamine side chain of this compound is a prime site for modification to explore structure-reactivity relationships. The primary amine can be readily converted into a wide variety of functional groups, including amides, sulfonamides, ureas, and secondary or tertiary amines.

For example, acylation of the primary amine with an appropriate acyl chloride or carboxylic acid (using a coupling agent) yields amide analogs. Reaction with a sulfonyl chloride provides sulfonamides, and reaction with an isocyanate or carbamoyl (B1232498) chloride gives urea (B33335) derivatives. These reactions are generally high-yielding and can be performed under mild conditions. mdpi.com

Table 2: Examples of Methanamine Side Chain Modifications and Their Synthesis

Analog TypeReagentReaction TypeProduct Structure
AmideBenzoyl chlorideAcylationA benzamide (B126) derivative
SulfonamideBenzenesulfonyl chlorideSulfonylationA benzenesulfonamide (B165840) derivative
UreaPhenyl isocyanateAdditionA phenyl urea derivative
Secondary AmineBenzaldehyde, NaBH₄Reductive AminationA benzylamine (B48309) derivative

The characterization of these analogs involves spectroscopic methods to confirm the new functional group. In the IR spectrum, for example, the appearance of a strong carbonyl absorption band around 1650 cm⁻¹ would indicate the formation of an amide. In the ¹H NMR spectrum, the disappearance of the primary amine protons and the appearance of a new NH proton signal at a different chemical shift, along with signals for the newly introduced group, would confirm the modification.

Theoretical Basis for Understanding Structural Impact on Chemical Reactivity Profiles

The chemical reactivity of this compound and its analogs can be understood through the lens of physical organic chemistry and computational modeling. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents at the 2- and 5-positions significantly influence this reactivity.

The 2-fluorophenyl group at the 5-position is generally electron-withdrawing due to the inductive effect of the fluorine atom. This effect can modulate the electron density of the furan ring, influencing its susceptibility to electrophilic substitution at the 3- and 4-positions. The position of the fluorine atom on the phenyl ring will also have a nuanced impact on the electronic properties of the molecule.

The methanamine side chain at the 2-position is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. The reactivity of this amine is influenced by both steric and electronic factors. For example, converting the primary amine to a bulky secondary or tertiary amine will sterically hinder its nucleophilic attack. Conversely, converting it to an amide or sulfonamide will significantly reduce its nucleophilicity due to the electron-withdrawing nature of the adjacent carbonyl or sulfonyl group.

Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure of these analogs and predict their reactivity. mdpi.com Parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and calculated reaction barriers can provide quantitative insights into how structural modifications impact the chemical reactivity profiles of these compounds. For example, a higher HOMO energy would suggest a greater susceptibility to electrophilic attack, while the shape and location of the LUMO can indicate the most likely site for nucleophilic attack.

Potential Advanced Applications and Future Research Directions for 5 2 Fluorophenyl Furan 2 Yl Methanamine Excluding Prohibited Areas

Utilization as a Chemical Synthon in Complex Natural Product or Drug Scaffold Synthesis

The furan (B31954) nucleus is a recurring structural element in a multitude of natural products and pharmacologically active molecules. nih.gov The arrangement of substituents in [5-(2-Fluorophenyl)furan-2-yl]methanamine makes it a versatile synthon—a molecular building block—for the construction of more complex chemical entities.

The primary amine of the methanamine group serves as a nucleophilic handle, enabling a wide array of chemical transformations. It can readily participate in reactions such as amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles. This reactivity is crucial for integrating the molecule into larger, more intricate structures that are often the basis for novel therapeutic agents.

Furthermore, the 2,5-disubstituted furan core can be a precursor to other cyclic and acyclic structures through various ring-opening and rearrangement reactions. For instance, furan rings can undergo oxidative cleavage or participate in Diels-Alder reactions, providing pathways to highly functionalized carbocycles and other heterocyclic systems. rsc.org The presence of the 2-fluorophenyl group can influence the reactivity and selectivity of these transformations through steric and electronic effects, offering a means to fine-tune the synthetic outcomes.

Below is a table summarizing potential synthetic transformations for this compound in the synthesis of complex molecules:

Reaction TypeReagents and ConditionsPotential Product Scaffold
AcylationAcid chlorides, anhydrides, or carboxylic acids with coupling agentsAmides, potentially leading to peptidomimetics or other bioactive amides.
Reductive AminationAldehydes or ketones with a reducing agent (e.g., NaBH₃CN)Secondary or tertiary amines, for the synthesis of complex alkaloids or drug analogues.
Pictet-Spengler ReactionAldehydes or ketones under acidic conditionsTetrahydro-β-carboline or related heterocyclic systems, common in natural products.
Paal-Knorr Pyrrole (B145914) Synthesis1,4-Dicarbonyl compoundsSubstituted pyrroles, which are precursors to a wide range of bioactive compounds.
Diels-Alder ReactionDienophiles (e.g., maleic anhydride)Bicyclic adducts that can be further elaborated into complex polycyclic systems.

Exploration of this compound in Material Science (e.g., Polymer Chemistry, Self-Assembly)

The unique combination of a rigid aromatic furan core and a flexible aminomethyl side chain, along with the potential for intermolecular interactions involving the fluorine atom, makes this compound an intriguing candidate for applications in material science.

In the realm of polymer chemistry , this compound could serve as a valuable monomer. The primary amine functionality allows for its incorporation into various polymer backbones, such as polyamides, polyimides, and polyureas, through step-growth polymerization reactions. The furan ring itself can be a site for polymerization, particularly through oxidative polymerization or ring-opening metathesis polymerization (ROMP) of furan-containing monomers. ulaval.ca The resulting polymers could exhibit interesting thermal, mechanical, and electronic properties, influenced by the rigid furan unit and the fluorophenyl substituent. For instance, furan-based polymers are known for their potential as sustainable alternatives to petroleum-based plastics. ulaval.ca

Self-assembly is another promising avenue for this molecule. The amphiphilic nature that can be imparted by derivatizing the amine group could lead to the formation of ordered nanostructures in solution, such as micelles, vesicles, or nanofibers. nih.govrsc.orgnih.gov The fluorophenyl group can participate in specific non-covalent interactions, including fluorine-aromatic and fluorine-hydrogen bonds, which can play a crucial role in directing the self-assembly process and stabilizing the resulting supramolecular architectures. These self-assembled materials could find applications in areas such as drug delivery, sensing, and nanotechnology.

Investigation of this compound in Catalysis or Ligand Design

The structural features of this compound suggest its potential as a ligand for metal catalysts. The nitrogen atom of the aminomethyl group and the oxygen atom of the furan ring can act as donor atoms, allowing the molecule to chelate to a metal center. The 2-fluorophenyl substituent can modulate the electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

Furan-containing phosphine (B1218219) ligands have shown high activity in cobalt-based catalysis for the isomerization of allylamines. acs.org This indicates the potential for other furan-based ligands, including those with nitrogen donors, to be effective in various catalytic transformations. The development of new ligands is a cornerstone of catalysis research, and the unique steric and electronic profile of this compound could lead to novel catalysts for reactions such as cross-coupling, hydrogenation, and oxidation.

The table below outlines potential catalytic applications for ligands derived from this compound:

MetalPotential Catalytic Application
PalladiumCross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)
Rhodium / RutheniumAsymmetric hydrogenation, hydroformylation
CopperClick chemistry, C-H activation
Iron / CobaltOxidation, reduction reactions

Future Research Trajectories for this compound and Related Compounds

The exploration of this compound is still in its early stages, and several avenues of research are poised to unlock its full potential.

Future research will likely focus on developing more environmentally friendly and cost-effective methods for the synthesis of this compound and its derivatives. This could involve the use of biomass-derived starting materials, as the furan core is accessible from carbohydrates. mdpi.com Catalytic methods that minimize waste and energy consumption, such as flow chemistry and biocatalysis, will be crucial in this endeavor. nih.gov The development of sustainable catalytic pathways for furan derivatives is an active area of research. frontiersin.orgnih.gov

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to understand its electronic structure, conformational preferences, and potential for intermolecular interactions. researchgate.netemerginginvestigators.org Such studies can guide the rational design of new materials and catalysts based on this scaffold. For example, computational modeling can help predict the binding affinity of its metal complexes or the self-assembly behavior of its derivatives. The impact of fluorine on molecular properties is a subject of significant computational investigation. nih.govnih.gov

The unique combination of functional groups in this compound may lead to novel and unexpected reactivity. Future research should aim to explore the full extent of its chemical behavior under a variety of reaction conditions. This could involve investigating its reactivity with radical species, its behavior under photochemical or electrochemical conditions, and its potential to participate in multicomponent reactions. Uncovering new reactivity modes will expand the synthetic utility of this compound and open up new avenues for the creation of novel molecules with interesting properties. The reactivity of substituted furans is a rich area of study, with ongoing efforts to discover new transformations. rsc.orgnih.gov

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